molecular formula C13H9Cl2NO B1453168 4-(3,5-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187165-30-5

4-(3,5-Dichlorobenzoyl)-2-methylpyridine

Cat. No. B1453168
M. Wt: 266.12 g/mol
InChI Key: RJMAUHYBZZUBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,5-dichlorobenzamido)benzoic acid” is a compound with the molecular formula C14H9Cl2NO3 . It has an average mass of 310.132 Da and a monoisotopic mass of 308.995941 Da .


Synthesis Analysis

The synthesis of 3,5-dichlorobenzoyl chloride involves the reaction of aryl carboxylic acid with DMF . This compound is then used in the synthesis of various benzamide derivatives .


Molecular Structure Analysis

The structures of compounds similar to “4-(3,5-dichlorobenzamido)benzoic acid” have been established by X-ray crystallography .


Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

“4-(3,5-dichlorobenzamido)benzoic acid” has a density of 1.5±0.1 g/cm³, a boiling point of 427.8±45.0 °C at 760 mmHg, and a flash point of 212.5±28.7 °C . It also has a molar refractivity of 77.5±0.3 cm³ .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

Research into the supramolecular associations involving pyridine derivatives has shown the importance of hydrogen bonding in the formation of organic salts and their structural characterization. The study by Khalib et al. (2014) explores the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids. These structures demonstrate extensive hydrogen bonding and other noncovalent interactions, highlighting the role of weak and strong noncovalent interactions in crystal packing. This research provides insights into the structural basis for the supramolecular architecture of similar compounds, potentially including 4-(3,5-Dichlorobenzoyl)-2-methylpyridine derivatives (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Synthesis and Characterization of Complex Molecules

The preparation and characterization of complex molecules featuring pyridine units have been a subject of study, as evidenced by the work of Kimura et al. (2011). They explored the synthesis of nonclassical tetraazaporphyrin derivatives, demonstrating the utility of pyridine derivatives in constructing complex molecular architectures with potential applications in material science and catalysis (Kimura, Iwama, Namauo, Suzuki, Fukuda, Kobayashi, Sasamori, & Tokitoh, 2011).

Supramolecular Chemistry and Crystal Engineering

Studies on benzo-15-crown-5 ethers and their complexes, as detailed by Hayvalı et al. (2003), show the importance of pyridine derivatives in the design and synthesis of laterally functionalized crown ethers. These compounds form crystalline complexes with sodium perchlorate, characterized by various spectroscopic methods and crystallography, offering insights into the tautomeric equilibria and supramolecular interactions in such systems (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Molecular and Crystal Structures

The investigation into the molecular and crystal structures of pyridine derivatives, such as the work by Smith and Wermuth (2010), provides foundational knowledge for understanding the structural characteristics of these compounds. Their research on the crystal structure of a 4-methylpyridinium compound with 4,5-dichlorophthalic acid offers insights into the arrangement of such molecules and the intermolecular interactions that stabilize their structures (Smith & Wermuth, 2010).

Safety And Hazards

3,5-Dichlorobenzoyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

(3,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMAUHYBZZUBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dichlorobenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dichlorobenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(3,5-Dichlorobenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(3,5-Dichlorobenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(3,5-Dichlorobenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-(3,5-Dichlorobenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.